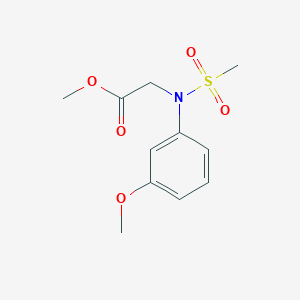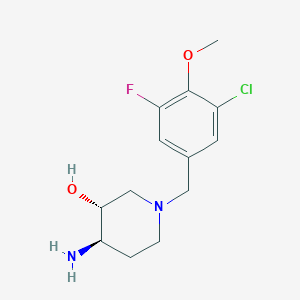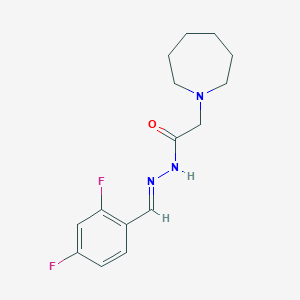
methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate" often involves intricate procedures to achieve the desired chemical structure. For instance, Crich and Smith (2000) described a metal-free system for the generation of glycosyl triflates from thioglycosides, showcasing the complexity of synthesizing specific chemical structures (Crich & Smith, 2000). Similarly, the synthesis of methyl sulfomycinate and related compounds from diethoxyacetonitrile highlights the convergent synthesis approach (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds is pivotal in understanding their chemical behavior and potential applications. For example, Murugavel et al. (2017) conducted a comprehensive study on the molecular structure, spectral analysis, and computational approaches of a novel compound, providing insights into its molecular geometry, vibrational wave numbers, and theoretical properties (Murugavel et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties are central to understanding how compounds interact and their potential utility. The work of Hakomori (1964) on the permethylation of complex carbohydrates presents an example of the chemical reactions that compounds can undergo, and the importance of understanding these processes (Hakomori, 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of compounds. Research often focuses on optimizing conditions to improve yield and purity, as demonstrated by Xu et al. (2018), who optimized reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate (Xu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of a compound. Studies such as those by Liu et al. (2017) on the methoxysulfinyl radical offer insights into the oxidation processes and reactivity of sulfur-containing radicals, highlighting the broader chemical properties of similar compounds (Liu et al., 2017).
科学的研究の応用
Synthetic Chemistry Applications
Methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate and related compounds serve as key intermediates in the synthesis of complex molecules. For instance, Weinreb amide-based synthetic equivalents have facilitated the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showcasing their role in streamlining synthetic routes for potentially bioactive compounds (Harikrishna Kommidi et al., 2010). Additionally, the application of Lawesson's Reagent in generating cyclic analogues and fused heterocycles from glycinamides indicates the adaptability of these sulfone-based compounds in constructing diverse molecular architectures with potential biological activities (Liang‐Nian He et al., 1999).
Material Science and Electrolytes
In the domain of materials science, methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate derivatives contribute to the development of novel electrolytes for lithium-ion batteries. For example, mixtures of ionic liquid and sulfolane, including derivatives of methylsulfonyl compounds, have been investigated for their use in high-performance Li-ion cells, emphasizing the potential of these materials in enhancing energy storage technologies (A. Hofmann et al., 2014).
Pharmacological Research
While excluding direct applications in drug use and dosage, the structural motifs of methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate play a significant role in the synthesis of biologically active molecules. For instance, the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters from syn-α-amidoalkylphenyl sulfones showcases the importance of these sulfone derivatives in producing building blocks for the development of novel pharmaceuticals (E. Foresti et al., 2003).
特性
IUPAC Name |
methyl 2-(3-methoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-6-4-5-9(7-10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDHPCNNHWZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methanesulfonyl-(3-methoxy-phenyl)-amino]-acetic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)




![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
